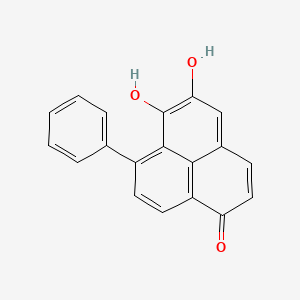
Lachnanthocarpone
Description
Properties
CAS No. |
28241-21-6 |
|---|---|
Molecular Formula |
C19H12O3 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2,6-dihydroxy-9-phenylphenalen-1-one |
InChI |
InChI=1S/C19H12O3/c20-15-9-6-12-10-16(21)19(22)18-13(7-8-14(15)17(12)18)11-4-2-1-3-5-11/h1-10,20-21H |
InChI Key |
WROAYZGOYIUREA-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lachnanthocarpone; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- can be synthesized in four steps from readily available starting materials. The synthesis involves the direct hydroxylation of the aromatic system, possibly via an intermediate vicinal glycol . A novel halogenation of the phenalenone system is also discussed in the literature . The synthesis can be adapted to prepare other naturally occurring phenalenones.
Industrial Production Methods: While specific industrial production methods for lachnanthocarpone are not well-documented, the synthesis typically involves standard organic chemistry techniques such as hydroxylation and halogenation. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products:
Scientific Research Applications
1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- has been explored for its potential in several scientific research areas:
Chemistry: Its unique structure makes it a valuable compound for studying phenalenone derivatives and their reactivity.
Biology: 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl-’s antioxidant properties have been investigated for their potential to protect biological systems from oxidative damage.
Medicine: The compound’s antioxidant activity suggests potential therapeutic applications in preventing or treating diseases associated with oxidative stress.
Mechanism of Action
1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reduce oxidative damage in various systems. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of free radicals, which helps protect biological and food systems from oxidative stress .
Comparison with Similar Compounds
1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- is unique among phenalenone derivatives due to its high antioxidant activity. Similar compounds include:
Anigorufone: Another phenylphenalenone with antioxidant properties but less effective than lachnanthocarpone.
α-Tocopherol: A natural antioxidant commonly used in food packaging but with lower activity compared to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


